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molecular formula C7H5ClFIO B8725334 (4-Chloro-2-fluoro-3-iodophenyl)methanol

(4-Chloro-2-fluoro-3-iodophenyl)methanol

Cat. No. B8725334
M. Wt: 286.47 g/mol
InChI Key: IDHOSEHJUMAGBA-UHFFFAOYSA-N
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Patent
US07759337B2

Procedure details

To a solution of (4-chloro-2-fluoro-3-iodobenzyloxy)(tert-butyl)dimethylsilane (6.64 g, 16.6 mmol) in THF (60 mL) was added tetrabutylammonium fluoride, 1.0 M in THF (19.9 mL, 19.9 mmol). The reaction solution was stirred at RT for 1 h. The volatile solvents were removed in vacuo. The residue was diluted with diethyl ether (150 mL), and then washed with saturated aqueous solution of sodium bicarbonate, and brine. The resulting organic solution was then dried over magnesium sulfate and concentrated under reduced pressure. Flash chromatography on silica gel (dichloromethane) gave (4-chloro-2-fluoro-3-iodophenyl)methanol as a colorless oil. 1H NMR (300 MHz, CDCl3) δ ppm 7.16-7.32 (2H, m), 4.66 (2H, d, J=5.7 Hz), 1.90 (1H, t, J=6.0 Hz)
Name
(4-chloro-2-fluoro-3-iodobenzyloxy)(tert-butyl)dimethylsilane
Quantity
6.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
19.9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][O:7][Si](C(C)(C)C)(C)C)=[C:4]([F:17])[C:3]=1[I:18].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][OH:7])=[C:4]([F:17])[C:3]=1[I:18] |f:1.2|

Inputs

Step One
Name
(4-chloro-2-fluoro-3-iodobenzyloxy)(tert-butyl)dimethylsilane
Quantity
6.64 g
Type
reactant
Smiles
ClC1=C(C(=C(CO[Si](C)(C)C(C)(C)C)C=C1)F)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
19.9 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile solvents were removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with diethyl ether (150 mL)
WASH
Type
WASH
Details
washed with saturated aqueous solution of sodium bicarbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic solution was then dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1)CO)F)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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